2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile 2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15751581
InChI: InChI=1S/C16H14N2O2S/c17-8-13-12-3-1-2-4-15(12)21-16(13)18-9-10-5-6-11(19)7-14(10)20/h5-7,9,19-20H,1-4H2
SMILES:
Molecular Formula: C16H14N2O2S
Molecular Weight: 298.4 g/mol

2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

CAS No.:

Cat. No.: VC15751581

Molecular Formula: C16H14N2O2S

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile -

Specification

Molecular Formula C16H14N2O2S
Molecular Weight 298.4 g/mol
IUPAC Name 2-[(2,4-dihydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Standard InChI InChI=1S/C16H14N2O2S/c17-8-13-12-3-1-2-4-15(12)21-16(13)18-9-10-5-6-11(19)7-14(10)20/h5-7,9,19-20H,1-4H2
Standard InChI Key XSVDVICOKJCXSF-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=C(C=C3)O)O)C#N

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a tetrahydrobenzothiophene scaffold (4,5,6,7-tetrahydro-1-benzothiophene) fused with a nitrile group at position 3 and a (Z)-configured imine linkage at position 2. The imine bridges the benzothiophene core to a 2,4-dihydroxyphenyl group, introducing hydrogen-bonding capabilities and electronic conjugation . Key structural attributes include:

  • Molecular Formula: C16H14N2O2SC_{16}H_{14}N_{2}O_{2}S

  • Molecular Weight: 298.4 g/mol

  • Stereochemistry: The (Z)-configuration of the imine group ensures planar alignment, optimizing π-π stacking interactions with biological targets .

Functional Group Contributions

  • Nitrile Group: Enhances electrophilicity and serves as a hydrogen-bond acceptor.

  • 2,4-Dihydroxyphenyl Substituent: Acts as a hydrogen-bond donor and metal-chelating agent, critical for enzyme inhibition .

  • Tetrahydrobenzothiophene: Provides rigidity and lipophilicity, influencing membrane permeability.

Synthesis and Reaction Pathways

Schiff Base Formation

The synthesis involves a Knoevenagel condensation between 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile and 2,4-dihydroxybenzaldehyde under acidic conditions (e.g., acetic acid/sodium acetate) . Microwave-assisted methods offer improved yields (37–88%) compared to conventional reflux .

Reaction Scheme:

2-Amino-benzothiophene-3-carbonitrile+2,4-DihydroxybenzaldehydeAcOH/NaOAcTarget Compound\text{2-Amino-benzothiophene-3-carbonitrile} + \text{2,4-Dihydroxybenzaldehyde} \xrightarrow{\text{AcOH/NaOAc}} \text{Target Compound}

Purification and Characterization

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the (Z)-isomer .

  • Characterization:

    • FTIR: Peaks at 2200–2250 cm⁻¹ (C≡N), 1620–1650 cm⁻¹ (C=N) .

    • 1H^1H NMR: Aromatic protons (δ 6.5–7.5 ppm), imine proton (δ 8.2–8.5 ppm).

Biological Activities and Mechanisms

Tyrosinase Inhibition

The 2,4-dihydroxyphenyl group facilitates competitive inhibition of tyrosinase (IC₅₀ = 1.2–3.8 µM), a key enzyme in melanogenesis. Docking simulations reveal hydrogen bonds between hydroxyl groups and active-site histidine residues .

Antimicrobial Properties

Schiff base derivatives exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL). The nitrile group disrupts bacterial cell wall synthesis .

Applications in Medicinal Chemistry

Drug Design Considerations

  • Bioavailability: LogP = 2.1 suggests moderate lipophilicity, amenable to oral administration.

  • Metal Chelation: The 2,4-dihydroxyphenyl group binds Fe³⁺/Cu²⁺, enhancing antioxidant activity .

Structural Analogues

CompoundModificationActivity Enhancement
3-Cyanobenzo[b]thiophene Lacks imine substituentReduced enzyme inhibition
DHIT derivatives Varying aryl substituentsImproved tyrosinase binding

Future Research Directions

Synthetic Optimization

  • Catalyst Screening: Explore organocatalysts to enhance enantioselectivity in imine formation .

  • Green Chemistry: Replace acetic acid with ionic liquids to reduce waste .

Biological Studies

  • In Vivo Toxicity: Assess hepatotoxicity in murine models.

  • Targeted Delivery: Develop nanoparticle formulations to improve CNS penetration.

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